molecular formula C11H8ClNO2 B13720561 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13720561
M. Wt: 221.64 g/mol
InChI Key: HSOWSACQRRSKDH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a chlorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the pyrrole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs robust and scalable synthetic routes, with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential anticonvulsant and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in research to study the interactions of pyrrole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are involved in the modulation of neuronal excitability . This interaction is believed to underlie its anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    3-(2-bromophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    3-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c12-9-4-2-1-3-7(9)8-5-6-13-10(8)11(14)15/h1-6,13H,(H,14,15)

InChI Key

HSOWSACQRRSKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC=C2)C(=O)O)Cl

Origin of Product

United States

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